

Isopropyl Ethanesulfonate (CAS 14245-62-6): A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Isopropyl ethanesulfonate*

Cat. No.: B174199

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isopropyl ethanesulfonate (CAS 14245-62-6), also known as propan-2-yl ethanesulfonate, is an organic compound belonging to the sulfonate ester class. While not a widely studied active pharmaceutical ingredient (API), its structural motif makes it a relevant case study for professionals in drug development, particularly concerning process chemistry, impurity profiling, and toxicology. Sulfonate esters are recognized as potentially genotoxic impurities (PGIs) due to their alkylating nature. This technical guide provides a comprehensive overview of the chemical properties, synthesis, potential biological effects, and analytical methodologies related to **isopropyl ethanesulfonate**, serving as a resource for researchers in the pharmaceutical sciences.

Chemical and Physical Properties

Isopropyl ethanesulfonate is a liquid at room temperature.^[1] Its fundamental properties are summarized in the tables below, compiled from various chemical data sources.

Table 1: Compound Identification

Identifier	Value
CAS Number	14245-62-6
Molecular Formula	C ₅ H ₁₂ O ₃ S[2][3]
Molecular Weight	152.21 g/mol [2][3]
IUPAC Name	propan-2-yl ethanesulfonate
Synonyms	Ethanesulfonic acid, isopropyl ester; Ethanesulfonic acid, 1-methylethyl ester[3]
InChI Key	COCAPDHQLSKPBJ-UHFFFAOYSA-N
SMILES	CCS(=O)(=O)OC(C)C

Table 2: Physicochemical Data

Property	Value	Source
Physical Form	Liquid	[1]
Boiling Point	237 °C	[4]
Density	1.096 g/cm ³	[4]
Flash Point	97 °C	[4]
Solubility	Soluble in polar organic solvents like DMSO; limited solubility in water.[4][5]	
Storage Temperature	Room Temperature	[1]

Synthesis and Manufacturing

The synthesis of **isopropyl ethanesulfonate** is a representative esterification reaction. While a specific, peer-reviewed protocol for this exact compound is not readily available in the literature, a general and reliable method can be adapted from standard procedures for creating sulfonate esters from sulfonyl chlorides and alcohols.

Experimental Protocol: Synthesis of Isopropyl Ethanesulfonate

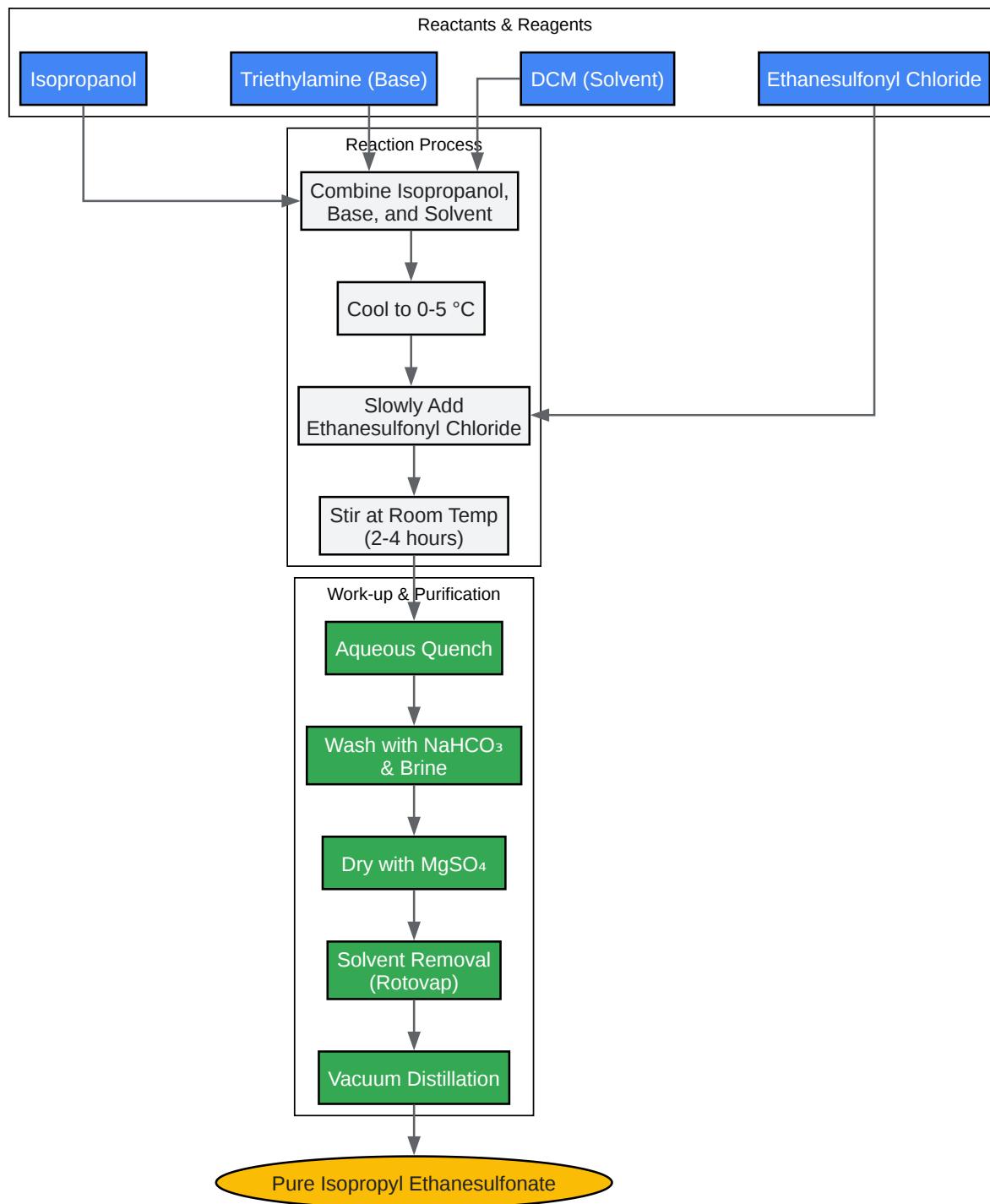
This protocol is based on the general reaction of ethanesulfonyl chloride with isopropanol in the presence of a non-nucleophilic base to neutralize the HCl byproduct.

Objective: To synthesize **isopropyl ethanesulfonate** from ethanesulfonyl chloride and isopropanol.

Materials:

- Ethanesulfonyl chloride (1.0 eq)
- Anhydrous Isopropanol (1.1 eq)
- Anhydrous Triethylamine or Pyridine (1.2 eq)
- Anhydrous Dichloromethane (DCM) or Diethyl Ether
- Saturated aqueous sodium bicarbonate solution
- Brine (saturated aqueous NaCl solution)
- Anhydrous magnesium sulfate (MgSO_4)

Equipment:


- Flame-dried, three-necked round-bottom flask
- Magnetic stirrer and stir bar
- Dropping funnel
- Thermometer
- Nitrogen or Argon inlet
- Ice-water bath

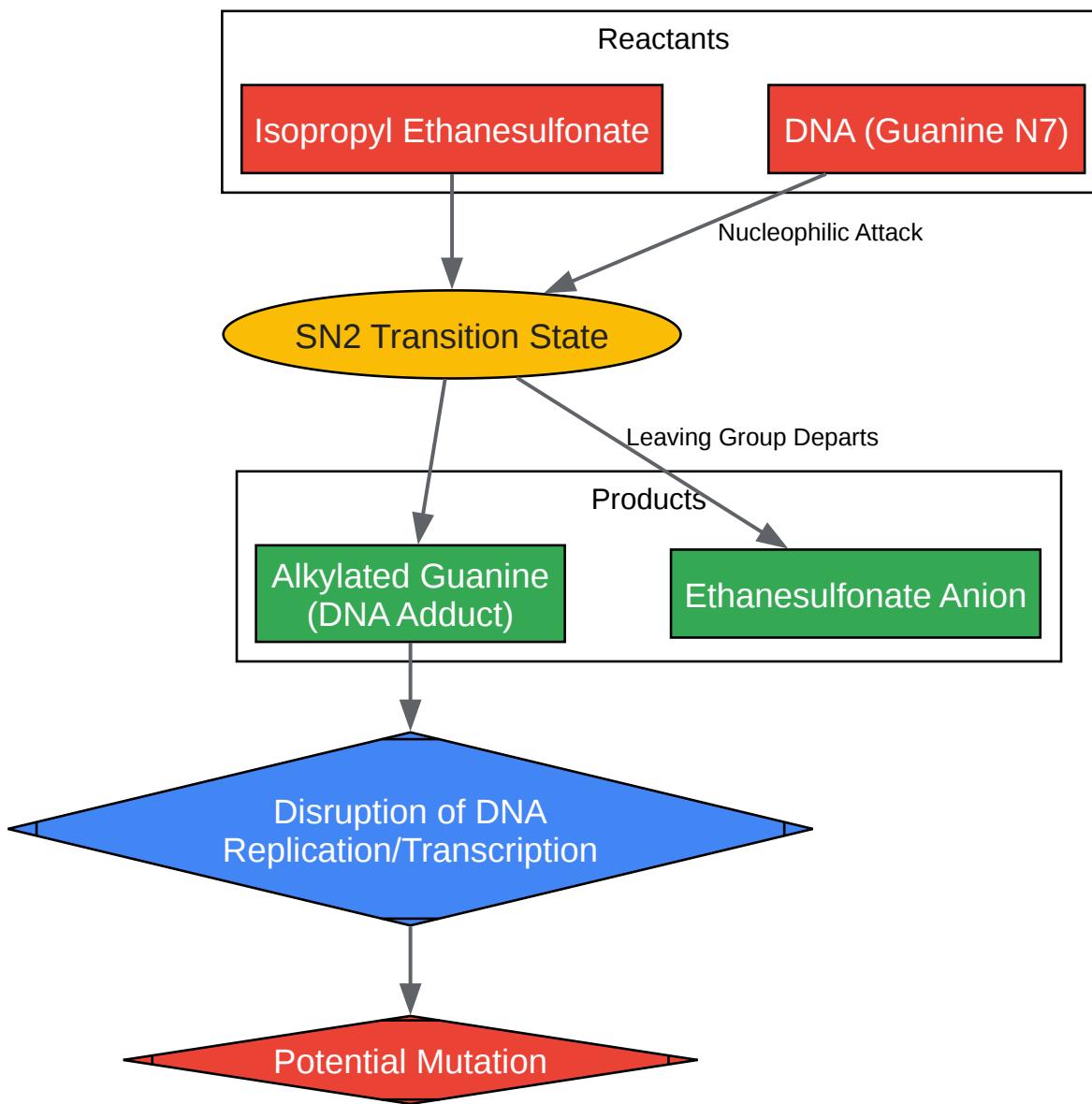
- Separatory funnel
- Rotary evaporator
- Vacuum distillation apparatus

Procedure:

- Setup: Assemble the flame-dried flask with a stirrer, dropping funnel, thermometer, and inert gas inlet.
- Reagent Preparation: In the flask, dissolve anhydrous isopropanol (1.1 eq) and triethylamine (1.2 eq) in anhydrous DCM under an inert atmosphere.
- Cooling: Cool the solution in an ice-water bath to 0-5 °C.
- Addition of Ethanesulfonyl Chloride: Add ethanesulfonyl chloride (1.0 eq), dissolved in a small amount of anhydrous DCM, to the dropping funnel. Add the ethanesulfonyl chloride dropwise to the stirred isopropanol solution, ensuring the internal temperature is maintained below 10 °C. A precipitate of triethylamine hydrochloride will form.
- Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours, or until TLC/GC-MS analysis indicates the consumption of the starting material.
- Work-up:
 - Quench the reaction by slowly adding cold water.
 - Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated sodium bicarbonate solution, water, and finally brine.
 - Dry the organic layer over anhydrous magnesium sulfate.
- Purification:
 - Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

- Purify the crude **isopropyl ethanesulfonate** by vacuum distillation to yield the final product.

[Click to download full resolution via product page](#)


Caption: General workflow for the synthesis of **isopropyl ethanesulfonate**.

Biological Activity and Mechanism of Action

Genotoxicity of Sulfonate Esters

The primary toxicological concern for **isopropyl ethanesulfonate** stems from its classification as a sulfonate ester. This class of compounds are known alkylating agents, many of which are genotoxic (mutagenic) and potentially carcinogenic.^{[5][6]} Their mechanism of action involves the nucleophilic attack of biological macromolecules, most significantly DNA.

The sulfonate group is an excellent leaving group. This facilitates an S_N2 reaction where a nucleophilic site on a DNA base, such as the N7 position of guanine, attacks the α -carbon of the isopropyl group. This results in the formation of a covalent bond between the isopropyl group and the DNA base, creating a DNA adduct. Such adducts can disrupt normal DNA replication and transcription, leading to mutations if not repaired.^{[7][8]} Due to this well-established reactivity, sulfonate esters are considered critical impurities that must be controlled to very low levels (e.g., Threshold of Toxicological Concern - TTC) in active pharmaceutical ingredients.^[9]

[Click to download full resolution via product page](#)

Caption: Proposed mechanism of DNA alkylation by **isopropyl ethanesulfonate**.

Serine Protease Inhibition

A single, non-peer-reviewed source suggests that **isopropyl ethanesulfonate** can be used as a serine protease inhibitor.^[2] While sulfonylating agents like sulfonyl fluorides are known to act as irreversible inhibitors by reacting with the active site serine residue, this claim for a simple alkyl sulfonate is not substantiated in the broader scientific literature.^[3] It is possible that as an

electrophile, it could react with the nucleophilic serine in a protease active site, but without specific experimental data, this remains speculative.

Analytical Methodologies

The detection and quantification of **isopropyl ethanesulfonate**, particularly at trace levels as a potential genotoxic impurity in an API, requires sensitive analytical methods. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), often coupled with Mass Spectrometry (MS), are the most suitable techniques.

Experimental Protocol: HPLC-MS for Trace Analysis

This protocol is adapted from established methods for similar sulfonate esters.

Objective: To detect and quantify trace levels of **isopropyl ethanesulfonate** in a drug substance.

Instrumentation:

- HPLC system with a UV or Diode Array Detector (DAD) and coupled to a Mass Spectrometer (e.g., Triple Quadrupole or Q-TOF).
- Reversed-phase C18 column (e.g., 2.1 mm x 100 mm, 1.8 μ m particle size).

Reagents and Standards:

- Acetonitrile (HPLC grade)
- Water (HPLC grade)
- Formic Acid (MS grade)
- **Isopropyl ethanesulfonate** reference standard

Procedure:

- Standard Preparation: Prepare a stock solution of the **isopropyl ethanesulfonate** reference standard in acetonitrile. Perform serial dilutions to create a calibration curve covering the

expected concentration range (e.g., from 0.1 ng/mL to 100 ng/mL).

- Sample Preparation: Accurately weigh the drug substance (e.g., 50 mg) and dissolve it in a suitable diluent (e.g., 10 mL of acetonitrile/water). The sample concentration may need to be optimized to avoid matrix effects.
- Chromatographic Conditions:
 - Mobile Phase A: 0.1% Formic Acid in Water
 - Mobile Phase B: 0.1% Formic Acid in Acetonitrile
 - Gradient: A typical gradient might start at 5% B, ramp to 95% B over 10 minutes, hold for 2 minutes, and then re-equilibrate at 5% B for 3 minutes.
 - Flow Rate: 0.3 mL/min
 - Column Temperature: 40 °C
 - Injection Volume: 5 μ L
- Mass Spectrometry Conditions (ESI+):
 - Ionization Mode: Electrospray Ionization, Positive (ESI+)
 - Monitoring Mode: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for highest sensitivity and selectivity. The precursor ion would be the protonated molecule $[M+H]^+$ or a sodium adduct $[M+Na]^+$.
 - Optimize MS parameters (e.g., capillary voltage, cone voltage, desolvation gas flow, and temperature) by infusing a standard solution.
- Quantification: Inject the calibration standards and the sample solutions. Construct a calibration curve by plotting the peak area against the concentration of the standards. Determine the concentration of **isopropyl ethanesulfonate** in the sample by interpolating its peak area from the calibration curve.

Safety and Handling

Isopropyl ethanesulfonate is classified as a hazardous substance.

Table 3: GHS Hazard Information

Hazard Code	Description
H302	Harmful if swallowed
H315	Causes skin irritation
H319	Causes serious eye irritation
H335	May cause respiratory irritation

Data compiled from safety data sheets.[\[2\]](#)

Handling Precautions:

- Use only in a well-ventilated area or under a chemical fume hood.[\[2\]](#)
- Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety glasses with side shields or goggles, and a lab coat.[\[2\]](#)
- Avoid breathing vapors or mist.[\[2\]](#)
- Avoid contact with skin, eyes, and clothing.[\[2\]](#)
- In case of accidental exposure, follow standard first-aid measures and consult a physician.[\[2\]](#)

Conclusion

Isopropyl ethanesulfonate, CAS 14245-62-6, serves as a valuable model compound for understanding the chemistry and toxicology of sulfonate esters. While its direct application in drug development is not documented, its status as a potential genotoxic impurity makes its study highly relevant. The primary risk associated with this compound is its ability to act as an alkylating agent, leading to DNA damage. This guide provides the foundational chemical data, along with detailed protocols for synthesis and analysis, to aid researchers and drug development professionals in managing the risks associated with this and similar chemical entities.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. mdpi.com [mdpi.com]
- 2. Inhibition of elastase and other serine proteases by heterocyclic acylating agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Serine Protease Inhibitors | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
- 4. chromnet.net [chromnet.net]
- 5. Profiling sulfonate ester stability: identification of complementary protecting groups for sulfonates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Inhibition of Human Sulfotransferases by Phthalate Monoesters [frontiersin.org]
- 7. Alkylating Agents - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Alkylating antineoplastic agent - Wikipedia [en.wikipedia.org]
- 9. benchchem.com [benchchem.com]
- To cite this document: BenchChem. [Isopropyl Ethanesulfonate (CAS 14245-62-6): A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b174199#isopropyl-ethanesulfonate-cas-number-14245-62-6>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com